Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate
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Overview
Description
Laidlomycin propionate potassium is a semi-synthetic variant of laidlomycin, a natural product derived from the bacterium Streptomyces. It is primarily used as a veterinary antibiotic to control gram-positive bacteria and as a feed additive to improve feed efficiency in cattle and poultry . This compound is known for its inhibitory activity against various mycoplasma species and its effectiveness in controlling coccidiosis in chickens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Laidlomycin propionate potassium is synthesized through a semi-synthetic process that involves the modification of laidlomycin. The synthesis typically includes the esterification of laidlomycin with propionic acid, followed by the addition of potassium to form the potassium salt .
Industrial Production Methods: Industrial production of laidlomycin propionate potassium involves fermentation of Streptomyces species to produce laidlomycin, which is then chemically modified to form the propionate ester. The final step involves the addition of potassium to form the potassium salt. This process ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Laidlomycin propionate potassium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Laidlomycin propionate potassium has a wide range of scientific research applications, including:
Mechanism of Action
Laidlomycin propionate potassium exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, thereby preventing the formation of functional ribosomes and inhibiting protein synthesis . Additionally, it acts as an ionophore, facilitating the transport of ions across biological membranes, which disrupts the ion concentration gradient and affects bacterial metabolism .
Comparison with Similar Compounds
Monensin: Another ionophore antibiotic used in veterinary medicine.
Lasalocid: Similar to laidlomycin propionate potassium, used as a feed additive.
Salinomycin: An ionophore with similar applications in controlling coccidiosis and improving feed efficiency.
Uniqueness: Laidlomycin propionate potassium is unique due to its specific binding affinity to the 23S RNA of the bacterial ribosome and its dual role as an ionophore and antibiotic. This dual functionality makes it particularly effective in controlling gram-positive bacterial infections and enhancing feed efficiency in livestock .
Properties
Molecular Formula |
C40H65KO13 |
---|---|
Molecular Weight |
793.0 g/mol |
IUPAC Name |
potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate |
InChI |
InChI=1S/C40H66O13.K/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2;/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45);/q;+1/p-1 |
InChI Key |
OXNOQXLCECXEBU-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] |
Origin of Product |
United States |
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